n,n'-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide
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Overview
Description
N,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide is a chemical compound known for its bifunctional alkylating properties. It is part of the nitrogen mustard family, which has been extensively studied for its applications in chemotherapy and other scientific research fields. This compound is characterized by the presence of two chloroethyl groups and a nitroso group, making it highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide typically involves the reaction of bis(2-chloroethyl)amine with nitrosating agents. One common method includes the use of sodium nitrite in an acidic medium to introduce the nitroso group. The reaction is usually carried out at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and reduced amine compounds. These products have diverse applications in chemical synthesis and research .
Scientific Research Applications
N,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide has several scientific research applications:
Biology: Studied for its effects on DNA and protein interactions, particularly in the context of alkylating agents.
Medicine: Investigated for its potential use in chemotherapy due to its ability to cross-link DNA and inhibit cancer cell proliferation.
Industry: Utilized in the production of polymers and other materials requiring bifunctional alkylating agents.
Mechanism of Action
The mechanism of action of n,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide involves the formation of highly reactive intermediates that can alkylate DNA and proteins. The chloroethyl groups form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell division and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.
Ifosfamide: Another chemotherapeutic agent related to cyclophosphamide with similar applications.
Uniqueness
N,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide is unique due to its specific combination of chloroethyl and nitroso groups, which confer distinct reactivity and biological activity. Its ability to form stable cross-links with DNA makes it particularly effective in inhibiting cancer cell proliferation .
Properties
CAS No. |
13857-12-0 |
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Molecular Formula |
C6H10Cl2N4O3 |
Molecular Weight |
257.07 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(2-chloroethylcarbamoyl)-1-nitrosourea |
InChI |
InChI=1S/C6H10Cl2N4O3/c7-1-3-9-5(13)10-6(14)12(11-15)4-2-8/h1-4H2,(H2,9,10,13,14) |
InChI Key |
KEUPEGWEPJSQDJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)NC(=O)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
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